METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring, a benzoate group, and a carbothioyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of methyl 4-aminobenzoate with 2-furylcarbonyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbothioyl group can be reduced to form corresponding thiol derivatives.
Substitution: The amino and carbothioyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates and furan derivatives.
Scientific Research Applications
METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and carbothioyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE
- METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE
- 4-((3-METHYL-2-FUROYL)AMINO)CARBOTHIOYL)AMINO)BENZOIC ACID
Uniqueness
METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the furan ring and carbothioyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(furan-2-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-19-13(18)9-4-6-10(7-5-9)15-14(21)16-12(17)11-3-2-8-20-11/h2-8H,1H3,(H2,15,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQAIBLVBFEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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